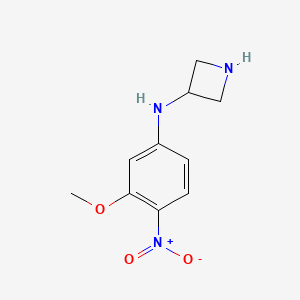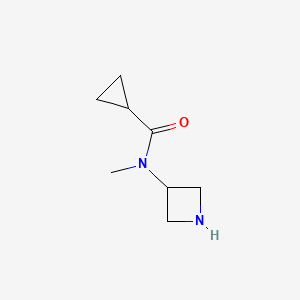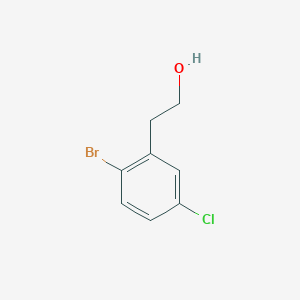
2-Bromo-5-chloro-benzeneethanol
概要
説明
2-Bromo-5-chloro-benzeneethanol is an organic compound with the molecular formula C8H8BrClO It is a halogenated phenyl ethanol derivative, characterized by the presence of bromine and chlorine atoms on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-benzeneethanol typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Bromo-5-chloro-benzeneethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to remove the halogen atoms, yielding simpler phenyl ethanol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Bromo-5-chlorophenyl)acetaldehyde or 2-(2-Bromo-5-chlorophenyl)acetone.
Reduction: 2-(2-Bromo-5-chlorophenyl)ethane.
Substitution: Various substituted phenyl ethanol derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-5-chloro-benzeneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated phenyl derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-5-chloro-benzeneethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
- 2-(2-Bromo-4-chlorophenyl)ethanol
- 2-(2-Bromo-5-fluorophenyl)ethanol
- 2-(2-Chloro-5-bromophenyl)ethanol
Uniqueness
2-Bromo-5-chloro-benzeneethanol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other halogenated phenyl ethanol derivatives.
特性
IUPAC Name |
2-(2-bromo-5-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYKQWZRSPYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one](/img/structure/B7936683.png)
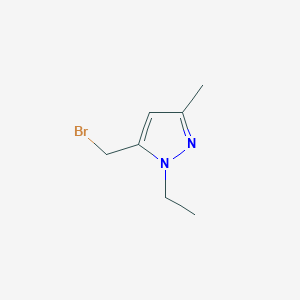
amine](/img/structure/B7936694.png)
amine](/img/structure/B7936705.png)
amine](/img/structure/B7936713.png)
amine](/img/structure/B7936718.png)
![N-[(2-bromo-5-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7936728.png)
![[3-(2-Bromo-5-chlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7936740.png)
![[3-(2-Bromo-5-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7936747.png)
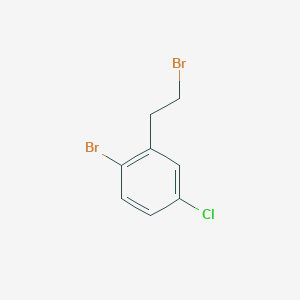
![N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine](/img/structure/B7936774.png)

